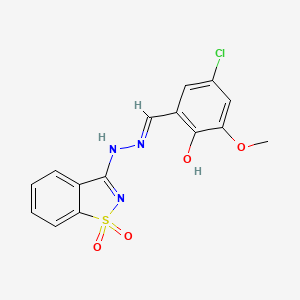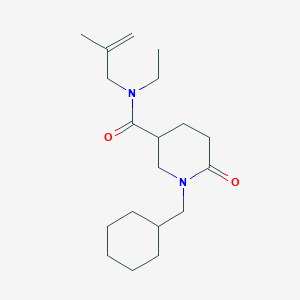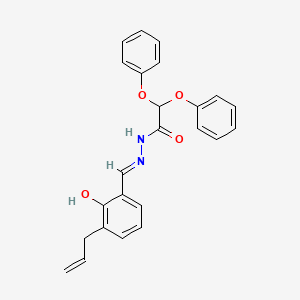
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a chemical compound that has been extensively researched due to its potential in various scientific fields. It is commonly referred to as SNC80 and is a selective agonist of the delta-opioid receptor.
Mechanism of Action
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a selective agonist of the delta-opioid receptor. This receptor is primarily found in the peripheral nervous system and has been shown to play a role in pain modulation, mood regulation, and addiction. When this compound binds to the delta-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids such as enkephalins and endorphins. These opioids then bind to opioid receptors in the brain and spinal cord, leading to pain relief and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can relieve pain. It has also been shown to have antidepressant and anxiolytic effects, meaning it can improve mood and reduce anxiety. Additionally, it has been shown to have neuroprotective properties, meaning it can protect neurons from damage and death.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a selective agonist of the delta-opioid receptor, meaning it can be used to study the physiological effects of delta-opioid receptor activation. It has also been extensively studied, meaning there is a large body of research on its effects and mechanisms of action. However, one limitation is that it is a synthetic compound, meaning it may not accurately represent the effects of endogenous opioids.
Future Directions
There are several future directions for research on N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide. One area of research is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential in treating drug addiction and withdrawal symptoms. Additionally, further research is needed to fully understand its mechanisms of action and effects on the body.
Synthesis Methods
The synthesis of N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a complex process that involves several steps. The first step involves the synthesis of 2-methoxyphenylacetic acid, which is then converted to 2-methoxyphenylacetonitrile. The nitrile group is then reduced to an amine group, which is further reacted with sec-butyl isocyanate and acetic anhydride to form the final product.
Scientific Research Applications
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has been extensively researched due to its potential in various scientific fields. It has been shown to have analgesic, antidepressant, and anxiolytic effects. It has also been studied for its potential in treating drug addiction and withdrawal symptoms. Additionally, it has been shown to have neuroprotective properties and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-butan-2-yl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-10(2)16-15(18)12-9-14(20-17-12)11-7-5-6-8-13(11)19-3/h5-10H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSLNORGULLGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NOC(=C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6087269.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6087276.png)


![(4-chloro-2-methylphenyl){1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6087306.png)
![1-(2-methoxy-5-{[methyl(3-methylbutyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6087309.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B6087330.png)
![6-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-3-(4-fluoro-3-methylphenyl)-1-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B6087341.png)
![N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6087360.png)

![3,5-dimethyl-7-(4-methyl-1-piperidinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6087380.png)
![2-(2-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6087381.png)
